N-Desmethylamifloxacin
Overview
Description
N-Desmethylamifloxacin is a synthetic fluoroquinolone antibiotic that is used to treat various bacterial infections. It is a metabolite of amifloxacin, which is a broad-spectrum antibiotic. This compound has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylamifloxacin typically involves the demethylation of amifloxacin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful removal of the methyl group from amifloxacin .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylamifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
Scientific Research Applications
N-Desmethylamifloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of fluoroquinolone antibiotics and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
N-Desmethylamifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. The molecular targets and pathways involved in this mechanism are similar to those of other fluoroquinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
Amifloxacin: The parent compound of N-Desmethylamifloxacin, with a broader spectrum of activity.
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a similar spectrum of activity but different chemical structure and pharmacokinetics .
Uniqueness
This compound is unique in its potent antibacterial activity and its role as a metabolite of amifloxacin. Its specific chemical structure allows for effective inhibition of bacterial enzymes, making it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
6-fluoro-1-(methylamino)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-17-20-8-10(15(22)23)14(21)9-6-11(16)13(7-12(9)20)19-4-2-18-3-5-19/h6-8,17-18H,2-5H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBOHKNFMYPYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237126 | |
Record name | N-Desmethylamifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88569-57-7 | |
Record name | N-Desmethylamifloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088569577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylamifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIFLOXACIN, N-DESMETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DNC94F21G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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